1,3-Dibromo-9H-carbazole

CAS No.:

Cat. No.: VC17338198

Molecular Formula: C12H7Br2N

Molecular Weight: 325.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7Br2N |

|---|---|

| Molecular Weight | 325.00 g/mol |

| IUPAC Name | 1,3-dibromo-9H-carbazole |

| Standard InChI | InChI=1S/C12H7Br2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |

| Standard InChI Key | BEHAFEOOPFZYDE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

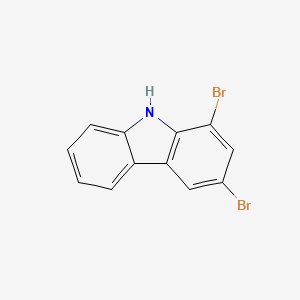

1,3-Dibromo-9H-carbazole has the molecular formula C₁₂H₇Br₂N and a molar mass of 325.00 g/mol . The carbazole skeleton consists of two benzene rings fused to a pyrrole ring, with bromine atoms occupying the 1- and 3-positions (Figure 1). This substitution pattern distinguishes it from more common dibromocarbazole isomers, such as 2,7-dibromocarbazole (CAS 136630-39-2), which is widely used in polymer semiconductors like PCDTBT .

Table 1: Key Physicochemical Properties of 1,3-Dibromo-9H-carbazole

| Property | Value |

|---|---|

| CAS Number | 105908-73-4 |

| Molecular Formula | C₁₂H₇Br₂N |

| Molar Mass | 325.00 g/mol |

| Substituent Positions | 1- and 3-positions |

| Purity (Typical) | >95% (commercial samples) |

The bromine atoms introduce steric and electronic effects that influence reactivity. For instance, the 1,3-substitution creates a meta-directing pattern, potentially altering coupling reactions compared to para-substituted analogs like 2,7-dibromocarbazole .

Synthesis and Functionalization

Bromination Strategies

Table 2: Comparison of Bromination Conditions for Carbazole Derivatives

| Compound | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-9H-carbazole | CuCl₂·2H₂O, DMSO | 100°C | 91% | |

| 2,7-Dibromocarbazole | Br₂, FeCl₃ | 80°C | 85% |

Post-Synthetic Modifications

Electronic Properties and Computational Insights

Frontier Molecular Orbitals

Density functional theory (DFT) calculations on analogous dibromocarbazoles reveal that bromine substitution lowers the energy of the highest occupied molecular orbital (HOMO) by ~0.3 eV compared to unsubstituted carbazole, enhancing electron-transport properties . For 1,3-dibromo-9H-carbazole, the asymmetric substitution is expected to induce a dipole moment, potentially improving charge-carrier mobility in thin-film devices.

Comparative Analysis with Isomers

The electronic behavior of 1,3-dibromo-9H-carbazole diverges from that of 2,7- and 3,6-dibromocarbazoles due to differences in conjugation pathways. For example, 2,7-dibromocarbazole forms coplanar polymers like PCDTBT, which exhibit power conversion efficiencies >7% in organic photovoltaics . In contrast, the 1,3-substitution may disrupt π-orbital overlap, necessitating structural optimization for device integration.

Applications in Materials Science

Pharmaceutical Intermediates

Carbazole derivatives exhibit bioactivity against cancer, inflammation, and microbial pathogens. The bromine atoms in 1,3-dibromo-9H-carbazole could facilitate further functionalization into drug candidates, though no specific studies are reported in the available literature .

Challenges and Future Directions

Synthetic Limitations

Current methods for regioselective dibromination of carbazoles favor 2,7- and 3,6-substitution patterns . Developing catalysts or directing groups to achieve 1,3-dibromination with high yield and purity remains a critical challenge.

Device Integration

The impact of 1,3-substitution on thin-film morphology and device stability requires empirical validation. Comparative studies with 2,7-dibromocarbazole-based polymers could elucidate structure-property relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume